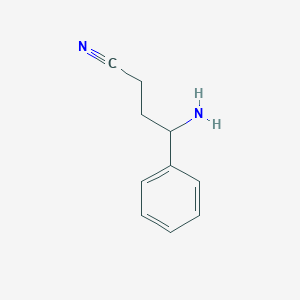
1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a bromine atom at the 5-position of the benzofuran ring and a methylpropanone group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-bromo-1-(4-bromophenyl)ethanone in the presence of aqueous sodium carbonate and 4-dimethylaminopyridine at 80°C . This reaction forms the benzofuran ring through a cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities, and implementing purification steps to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, some benzofuran derivatives have been shown to inhibit enzymes or interfere with cellular signaling pathways, leading to their biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-1-benzofuran-2-yl)ethanone
- 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone
- 1-(5-Methoxy-1-benzofuran-2-yl)ethanone
Uniqueness
1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methylpropanone group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H11BrO2 |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
1-(5-bromo-1-benzofuran-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H11BrO2/c1-7(2)12(14)11-6-8-5-9(13)3-4-10(8)15-11/h3-7H,1-2H3 |
InChI Key |
QHKASGXGPSQAFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC2=C(O1)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


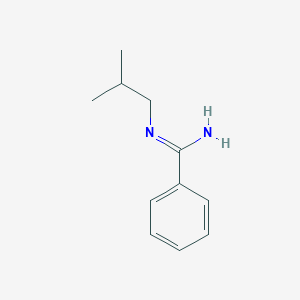
![6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13254972.png)
![N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-yl}propanamide](/img/structure/B13254978.png)
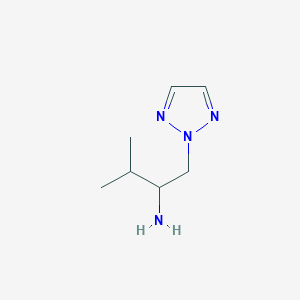
![N,N-Bis(propan-2-yl)-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13254986.png)
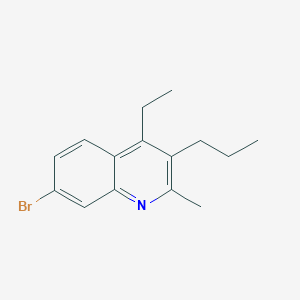
![(5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol](/img/structure/B13255001.png)
![N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide](/img/structure/B13255022.png)
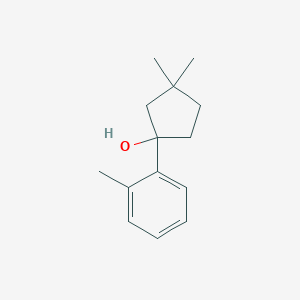
![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine](/img/structure/B13255029.png)

